Ethyl 4-morpholin-4-ylsulfonylbenzoate
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Overview
Description
Ethyl 4-morpholin-4-ylsulfonylbenzoate is an organic compound that features a benzoate ester linked to a morpholine ring via a sulfonyl group This compound is of interest due to its unique chemical structure, which combines the properties of benzoates, sulfonyl groups, and morpholine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-morpholin-4-ylsulfonylbenzoate typically involves the reaction of 4-morpholinylsulfonyl chloride with ethyl 4-hydroxybenzoate. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Reactants: 4-morpholinylsulfonyl chloride and ethyl 4-hydroxybenzoate.
Solvent: Anhydrous dichloromethane or another suitable organic solvent.
Base: Triethylamine or another suitable base.
Reaction Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-morpholin-4-ylsulfonylbenzoate can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized under strong oxidative conditions.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of 4-morpholin-4-ylsulfonylbenzyl alcohol.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-morpholin-4-ylsulfonylbenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of Ethyl 4-morpholin-4-ylsulfonylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting their activity. The morpholine ring may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Morpholine: A simpler analog that lacks the benzoate and sulfonyl groups.
Ethyl 4-hydroxybenzoate: Lacks the morpholine and sulfonyl groups.
4-Morpholinylsulfonyl chloride: A precursor in the synthesis of Ethyl 4-morpholin-4-ylsulfonylbenzoate.
Uniqueness
This compound is unique due to its combination of a benzoate ester, a sulfonyl group, and a morpholine ring. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
ethyl 4-morpholin-4-ylsulfonylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5S/c1-2-19-13(15)11-3-5-12(6-4-11)20(16,17)14-7-9-18-10-8-14/h3-6H,2,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQTCJKDQXQGZRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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